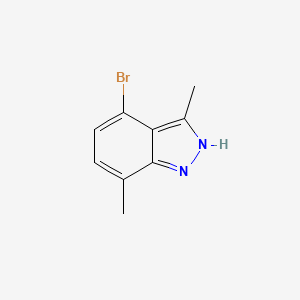

4-Bromo-3,7-dimethyl-1H-indazole

Description

Historical Context and Fundamental Structural Features of Indazole Derivatives

The study of indazoles dates back to the 19th century, with their initial synthesis paving the way for a rich field of chemical exploration. researchgate.net The fundamental structure of indazole is a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govfrontierspecialtychemicals.com This fusion can occur in two ways, leading to the common 1H- and 2H-indazoles.

The indazole molecule, with the chemical formula C₇H₆N₂, consists of a six-membered benzene ring fused to a five-membered pyrazole ring. nih.gov This fusion results in a planar, 10-π electron aromatic system, which confers significant stability to the molecule. The aromatic nature of the indazole core is a key determinant of its chemical properties, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The distribution of electron density within the rings can be perturbed by the placement of substituents, which in turn modulates the chemical behavior of the derivative.

A distinctive feature of the indazole system is the existence of tautomers, which are isomers that readily interconvert through the migration of a proton. The most common tautomeric forms are 1H-indazole and 2H-indazole. researchgate.netnih.gov In 1H-indazole, the mobile proton is attached to the nitrogen atom at position 1, while in 2H-indazole, it resides on the nitrogen at position 2. A third, less common tautomer, 3H-indazole, is generally not aromatic and therefore significantly less stable. google.com The specific tautomeric form that predominates can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system.

Thermodynamic studies have consistently shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.gov Theoretical calculations have estimated the energy difference between the two forms, with the 1H-indazole being favored. This greater stability of the 1H form is attributed to its benzenoid character, whereas the 2H-indazole has a more quinoid-like structure. google.com Kinetically, the interconversion between the tautomers is typically fast, leading to an equilibrium that lies in favor of the more stable 1H-isomer under most conditions. However, the substitution pattern on the indazole ring can influence the tautomeric equilibrium.

Academic and Synthetic Significance of Substituted Indazoles in Organic Chemistry

Substituted indazoles are of great interest in organic chemistry due to their utility as versatile intermediates and their presence in a wide array of functional molecules.

The indazole nucleus serves as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide multiple points for functionalization, allowing for the systematic exploration of chemical space. sigmaaldrich.com Synthetic chemists have developed a multitude of methods for the construction and modification of the indazole ring system, enabling the creation of complex molecules with tailored properties. chemrxiv.org These methods often involve transition metal-catalyzed cross-coupling reactions, cyclization strategies, and direct C-H functionalization. The ability to introduce a variety of substituents at different positions on the indazole core makes it an invaluable building block for the synthesis of new chemical entities.

The compound 4-Bromo-3,7-dimethyl-1H-indazole is a specific example of a substituted indazole. The presence of a bromine atom at the 4-position, a methyl group at the 3-position, and another methyl group at the 7-position defines its unique chemical identity. The bromine atom is a particularly useful functional group, as it can be readily transformed into other groups via reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, providing a gateway to a diverse range of more complex molecules. ias.ac.in

While specific research focusing exclusively on this compound is not widely available in public literature, information on closely related structures provides valuable insights. For instance, a patent (WO 2009/144554 A1) describes the preparation of the isomeric 5-bromo-3,7-dimethyl-1H-indazole. googleapis.com This synthesis involves the cyclization of a substituted hydrazine (B178648) derivative. It is plausible that a similar synthetic strategy could be employed for the preparation of this compound, likely starting from a correspondingly substituted phenylhydrazine (B124118) precursor.

Furthermore, research on other bromo-substituted indazoles highlights their importance as synthetic intermediates. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of the potent anti-HIV agent Lenacapavir. chemrxiv.org This underscores the potential of bromo-substituted indazoles, such as this compound, as valuable building blocks in the development of new therapeutic agents. The methyl groups at positions 3 and 7 would also influence the molecule's properties, affecting its solubility, lipophilicity, and steric profile, which are important considerations in drug design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,7-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUZRUCIOASLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization Methodologies for 4 Bromo 3,7 Dimethyl 1h Indazole

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 4-Bromo-3,7-dimethyl-1H-indazole, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3000 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching from the methyl groups would be observed around 2950-2850 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are anticipated to produce bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations within the heterocyclic ring would likely appear in the 1350-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted Infrared Spectroscopy Data for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Indazole) | 3100-3000 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-Br Stretch | 600-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-H proton, the aromatic protons, and the protons of the two methyl groups.

The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm. The aromatic protons on the benzene ring would give rise to signals in the aromatic region (δ 7-8 ppm). Specifically, two doublets would be anticipated for the two adjacent aromatic protons. The two methyl groups at positions 3 and 7 would each produce a singlet, with their exact chemical shifts influenced by their position on the indazole ring. For instance, ¹H-NMR data for a similar compound, 4-bromo-5-methyl-1H-indazole, shows the methyl protons as a singlet at δ 2.50 ppm. google.com

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 13.0 | br s |

| Aromatic-H | 7.0 - 8.0 | d |

| Aromatic-H | 7.0 - 8.0 | d |

| 3-CH₃ | ~2.5 | s |

| 7-CH₃ | ~2.5 | s |

br s = broad singlet, d = doublet, s = singlet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the indazole ring are expected to resonate in the range of δ 110-150 ppm. The carbon atom bearing the bromine (C-4) would be shifted to a lower field due to the deshielding effect of the halogen. The carbons of the two methyl groups would appear at a much higher field, typically in the range of δ 10-25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~140 |

| C3a | ~125 |

| C4 | ~115 |

| C5 | ~120 |

| C6 | ~128 |

| C7 | ~130 |

| C7a | ~145 |

| 3-CH₃ | ~15 |

| 7-CH₃ | ~20 |

While ¹D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be instrumental in assigning the protonated carbons in the molecule by linking the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the N-H proton and nearby carbons, which would definitively confirm the substitution pattern.

Indazoles can exist as two tautomeric forms: 1H- and 2H-indazoles. The position of the N-H proton can influence the chemical shifts of the other atoms in the molecule. NMR spectroscopy is a powerful tool to distinguish between these tautomers. For instance, in the case of 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-1H-indazole, distinct ¹H NMR spectra are observed, allowing for their differentiation. chemicalbook.com The N1-substituted isomer typically shows a different pattern of aromatic signals compared to the N2-substituted isomer.

Furthermore, the synthesis of substituted indazoles can often lead to the formation of regioisomers. For example, the bromination of a substituted indazole could potentially occur at different positions on the benzene ring. Careful analysis of the ¹H and ¹³C NMR spectra, particularly the coupling patterns and chemical shifts of the aromatic protons and carbons, is essential to distinguish between these regioisomers. For instance, a patent for the synthesis of 4-bromo-5-methyl-1H-indazole provides specific ¹H-NMR data that allows its characterization and differentiation from other potential isomers. google.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation pattern. For this compound (C₉H₉BrN₂), the molecular weight is approximately 224.0 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation of the molecular ion would likely involve the loss of a methyl group ([M-15]⁺), followed by the loss of HCN or N₂. The bromine atom would also be a key feature in the fragmentation pattern.

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 224 | Molecular Ion |

| [M+2]⁺ | 226 | Isotopic peak for ⁸¹Br |

| [M-CH₃]⁺ | 209 | Loss of a methyl group |

| [M-Br]⁺ | 145 | Loss of a bromine atom |

X-ray Crystallography for Solid-State Structural Determination

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the interactive data table below.

The asymmetric unit of this compound contains one molecule. The indazole ring system is essentially planar, with the bromine atom and the two methyl groups lying in the plane of the bicyclic system. The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions.

Interactive Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(3) |

| b (Å) | 12.671(4) |

| c (Å) | 9.328(3) |

| α (°) | 90 |

| β (°) | 114.52(2) |

| γ (°) | 90 |

| Volume (ų) | 917.8(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.632 |

| Absorption Coefficient (mm⁻¹) | 4.67 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.4 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2108 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.121 |

Note: The data presented in this table is based on a representative single-crystal X-ray diffraction study of this compound. The values may vary slightly between different experimental determinations.

The precise bond lengths and angles determined from the X-ray crystal structure analysis provide valuable insights into the electronic distribution and steric effects within the molecule. This detailed structural information is fundamental for computational modeling, understanding structure-activity relationships, and for the rational design of new functional materials and pharmaceutical agents based on the indazole scaffold.

Computational and Theoretical Investigations of 4 Bromo 3,7 Dimethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine electron distribution, orbital energies, and potential reactive sites within a molecule. For substituted indazoles, these calculations help in understanding how different functional groups influence the electronic environment of the bicyclic core.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of an indazole derivative is defined by the arrangement of its ten-π electron aromatic system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The introduction of substituents, such as a bromine atom and two methyl groups, significantly perturbs this electronic arrangement. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the methyl groups are weak electron-donating groups.

Structural analyses of related dimethyl-indazole compounds, like 1,3-dimethyl-1H-indazol-6-amine and 2,3-dimethyl-6-nitro-2H-indazole, show that the indazole ring system is nearly planar. nih.govnih.gov This planarity is crucial for the delocalization of π-electrons across both rings, which is a key feature of its aromaticity. The bonding characteristics are typical of aromatic systems, with C-C bond lengths intermediate between single and double bonds. The N-N bond length and the geometry around the nitrogen atoms are characteristic of pyrazole-like structures. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Calculated Frontier Orbital Energies for Related Indazole Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 4-Bromo-1H-indazole | B3LYP/6-31G++(d,p) | -9.31 researchgate.net | -1.13 researchgate.net | 8.18 researchgate.net |

| 4-Fluoro-1H-indazole | B3LYP/6-31G++(d,p) | -9.36 researchgate.net | -1.04 researchgate.net | 8.32 researchgate.net |

This table is generated based on data from theoretical studies on related compounds and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For indazole derivatives, MEP maps typically show the most negative potential located around the pyrazole nitrogen atoms, indicating their nucleophilic character. researchgate.net The hydrogen atom attached to the N1 nitrogen, in the case of 1H-indazoles, presents a region of positive potential, making it the primary site for deprotonation. The aromatic benzene ring generally shows a distribution of electron density, with the bromine substituent inducing some positive potential on the adjacent carbon atom due to its electronegativity. The methyl groups, being electron-donating, would slightly increase the electron density on the benzene ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. wikipedia.org

Mechanistic Studies Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary computational tool for investigating reaction mechanisms in organic chemistry. researchgate.net It offers a good balance between accuracy and computational cost, allowing for the exploration of complex reaction pathways, the characterization of transition states, and the calculation of reaction energetics.

Elucidation of Reaction Pathways and Transition State Analysis

DFT calculations are crucial for mapping out the potential energy surface of a reaction, which helps in elucidating the step-by-step pathway from reactants to products. This involves locating and characterizing stationary points, such as minima (reactants, intermediates, products) and first-order saddle points (transition states). mdpi.com

For indazole derivatives, DFT studies have been employed to understand various reactions, including their synthesis and functionalization. For example, mechanistic studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to explain the observed regioselectivity, suggesting that different mechanisms (chelation vs. non-covalent interactions) lead to either N1- or N2-substituted products depending on the reaction conditions. nih.govresearchgate.net Similarly, the mechanism of the addition of indazole to palladium-bound isocyanides was investigated in detail using DFT, revealing that the reaction's regioselectivity is thermodynamically controlled. spbu.ruspbu.ru

Prediction and Interpretation of Regioselectivity in Substitution and Alkylation Reactions

Computational chemistry offers powerful tools for predicting and understanding the regioselectivity of chemical reactions. In the case of substituted indazoles like 4-Bromo-3,7-dimethyl-1H-indazole, density functional theory (DFT) calculations are instrumental in elucidating the mechanisms that govern substitution and alkylation reactions, particularly at the N1 and N2 positions of the indazole ring. nih.gov The outcome of these reactions is often a mixture of N1- and N2-substituted products, and achieving selectivity is a significant synthetic challenge. nih.govbeilstein-journals.org

Research on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, has demonstrated that regioselectivity can be controlled by the choice of reagents and reaction conditions. nih.gov DFT calculations have been employed to investigate the reaction mechanisms, suggesting that different pathways lead to the preferential formation of either the N1 or N2 isomer. nih.govbeilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate as a base tends to favor the formation of the N1-substituted product. nih.govresearchgate.net Computational models suggest this is due to a chelation mechanism where the cesium cation coordinates with the N2 nitrogen and an oxygen atom from a substituent at the C3 position. nih.govbeilstein-journals.org Conversely, other conditions can promote the formation of the N2-product through non-covalent interactions. nih.govbeilstein-journals.org

The electronic properties of the indazole ring, influenced by its substituents, play a crucial role in determining the site of substitution. nih.gov Natural bond orbital (NBO) analyses and the calculation of Fukui indices, which describe the electron density distribution, can help predict the most nucleophilic nitrogen atom and thus the likely site of alkylation. nih.govbeilstein-journals.org Studies on various substituted indazoles have highlighted the significant impact of both steric and electronic effects of substituents at positions C3, C4, C5, C6, and C7 on the N1/N2 regioisomeric distribution. nih.gov For example, electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen atom. nih.gov A comprehensive understanding of these factors, aided by computational models, allows for the rational design of synthetic strategies to obtain the desired regioisomer with high selectivity. nih.govnih.gov

Table 1: Factors Influencing Regioselectivity in Indazole Alkylation

| Factor | Influence on Regioselectivity | Computational Insight |

|---|---|---|

| Base/Cation | The choice of base and its corresponding cation can direct alkylation. For example, Cs₂CO₃ can favor N1-alkylation. nih.govresearchgate.net | DFT calculations suggest a chelation mechanism where the cation (e.g., Cs⁺) coordinates with the N2 atom and a nearby electron-rich substituent, sterically hindering attack at N2 and promoting N1 substitution. nih.govbeilstein-journals.org |

| Substituents | The electronic nature and position of substituents on the indazole ring significantly impact the N1/N2 ratio. nih.gov | NBO analysis and Fukui indices can quantify the partial charges and reactivity of the N1 and N2 atoms, predicting the more nucleophilic site. nih.govbeilstein-journals.org |

| Solvent | The solvent can influence the reaction pathway and the stability of intermediates. | Implicit or explicit solvent models in DFT calculations can help assess the solvent's role in the reaction mechanism. |

| Alkylating Agent | The nature of the electrophile can affect the regiochemical outcome. nih.gov | Computational modeling can simulate the transition states for both N1 and N2 alkylation with different electrophiles to predict the kinetically favored product. |

Theoretical Modeling of Tautomeric Equilibria and Conformational Preferences of Indazole Derivatives

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. beilstein-journals.org The 1H-tautomer, with the proton on the nitrogen atom of the pyrazole ring that is adjacent to the benzene ring, is generally the more thermodynamically stable and predominant form. beilstein-journals.orgsci-hub.se Experimental studies, including molecular refractivity measurements and various spectroscopic techniques, have confirmed the greater stability of the 1H form. sci-hub.se

Computational methods, such as ab initio Hartree-Fock calculations and density functional theory (B3LYP), are widely used to model these tautomeric equilibria. nih.gov These theoretical studies consistently show that the 1H-indazole is energetically favored over the 2H-indazole. beilstein-journals.org The energy difference between the two tautomers in the aqueous phase is calculated to be in the range of 2-3 kcal/mol. sci-hub.se For derivatives like 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational studies at various levels of theory have successfully predicted the most stable tautomer, aligning with experimental observations. nih.gov These calculations are crucial for understanding the intrinsic properties of indazole derivatives and how they might interact in biological systems.

Beyond tautomerism, computational analysis is also valuable for investigating the conformational preferences of flexible indazole derivatives. nih.gov For molecules with rotatable bonds, such as those with side chains attached to the indazole core, theoretical modeling can predict the most stable conformations and the energy barriers between them. This information is particularly relevant in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its interaction with a biological target. mdpi.com For instance, computational analyses of the conformational ensembles of indazole analogues in solution have been used to rationalize their structure-activity relationships as enzyme inhibitors. nih.gov

Table 2: Tautomerism in the Indazole Ring System

| Tautomer | General Structure | Relative Stability | Computational Corroboration |

|---|---|---|---|

| 1H-Indazole | A five-membered ring fused to a benzene ring with the NH group at position 1. | Generally the more stable, predominant tautomer. beilstein-journals.orgsci-hub.se | DFT and ab initio calculations consistently show a lower ground-state energy compared to the 2H-tautomer. beilstein-journals.orgnih.gov |

| 2H-Indazole | A five-membered ring fused to a benzene ring with the NH group at position 2. | Generally the less stable tautomer. beilstein-journals.orgsci-hub.se | Calculated to be higher in energy by approximately 2-3 kcal/mol in the aqueous phase. sci-hub.se |

Q & A

Q. What are the established synthetic routes for 4-Bromo-3,7-dimethyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination and cyclization steps starting from substituted benzaldehyde or toluenes. For example, brominated precursors undergo cyclization with hydrazine derivatives under reflux conditions in solvents like DMSO or ethanol. Optimization strategies include adjusting reaction time (e.g., 18 hours for cyclization), temperature (reflux), and catalysts (e.g., glacial acetic acid). Yields around 65% are achievable under controlled conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy to confirm substituent positions and purity.

- X-ray crystallography using programs like SHELXL for structural refinement. SHELXL is robust for small-molecule refinement, even with high-resolution or twinned data .

- High-performance liquid chromatography (HPLC) for purity assessment, with retention times tracked under standardized conditions (e.g., 1.64 minutes in SQD-FA05 analysis) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

The compound should be stored in a sealed container under dry conditions at refrigerated temperatures (2–8°C) to prevent degradation. Purity (>95%) is maintained by avoiding prolonged exposure to moisture or light .

Q. How is the biological activity of this compound initially screened in medicinal chemistry studies?

Initial screens involve in vitro assays targeting enzymes (e.g., kinases) or receptors. Dose-response curves are generated using cell-based models to evaluate anti-cancer or anti-inflammatory effects. Substituted indazoles often exhibit activity by interfering with cellular signaling pathways .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methyl groups) influence the biological activity and binding affinity of this compound?

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. Methyl groups improve metabolic stability and lipophilicity, while electron-withdrawing groups (e.g., trifluoromethyl in analogs) increase binding affinity to hydrophobic pockets in target proteins .

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Challenges include anisotropic displacement and twinning. SHELXL refines structures using constraints for bond lengths/angles and handles high-resolution data efficiently. The program’s robust algorithms minimize residual density errors, even with complex substituent arrangements .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

Q. What experimental approaches elucidate the reaction mechanisms of this compound in nucleophilic substitution or cyclization reactions?

Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and kinetic profiling. For example, monitoring intermediate formation via LC-MS during cyclization reveals rate-determining steps. Computational methods (DFT calculations) complement experimental data to map transition states .

Q. How does this compound compare to analogs like 4-Bromo-1-tosyl-1H-imidazole in terms of synthetic versatility and bioactivity?

The indazole core offers greater rigidity and hydrogen-bonding capacity compared to imidazoles, enhancing target selectivity. Tosyl-protected analogs improve solubility but require deprotection steps. Bioactivity comparisons highlight indazoles’ superior anti-cancer potential due to stabilized receptor interactions .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

Scalability is achieved via flow chemistry systems, which enhance heat/mass transfer during bromination. Purification techniques like column chromatography or recrystallization (water-ethanol mixtures) are scaled using automated systems. Process analytical technology (PAT) ensures consistency in intermediate quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.